molecular formula C12H15BNO2- B14809085 (2-Cyanophenyl)-(2,2-dimethylpropoxy)borinate

(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinate

Cat. No.: B14809085
M. Wt: 216.07 g/mol
InChI Key: GATULNHCZMCIGE-UHFFFAOYSA-N
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Description

2-Cyanophenylboronic acid, neopentyl ester: is an organoboron compound with the molecular formula C12H14BNO2 . It is a derivative of phenylboronic acid, where the phenyl group is substituted with a cyano group at the ortho position and the boronic acid is esterified with neopentyl alcohol. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Cyanophenylboronic acid, neopentyl ester typically involves the reaction of 2-cyanophenylboronic acid with neopentyl alcohol under esterification conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond .

Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : 2-Cyanophenylboronic acid, neopentyl ester is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: : In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. This compound’s unique structure allows it to interact with biological molecules in a specific manner, making it a candidate for drug development .

Industry: : Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it useful in creating materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Cyanophenylboronic acid, neopentyl ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The cyano group can also participate in coordination with metal catalysts, influencing the reaction pathway and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BNO2-

Molecular Weight

216.07 g/mol

IUPAC Name

(2-cyanophenyl)-(2,2-dimethylpropoxy)borinate

InChI

InChI=1S/C12H15BNO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3/q-1

InChI Key

GATULNHCZMCIGE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C#N)([O-])OCC(C)(C)C

Origin of Product

United States

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